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Compound Name: 2-Bromo-6-fluorobenzothiazole

Cat. No.: B131731

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-fluorobenzothiazole, a halogenated heterocyclic compound, has
emerged as a pivotal building block in the realms of medicinal chemistry and materials science.
Its unique structural features, combining the versatile benzothiazole core with strategically
placed bromo and fluoro substituents, offer a gateway to a diverse array of novel molecules
with significant biological activities and intriguing photophysical properties. This in-depth
technical guide provides a comprehensive literature review of 2-Bromo-6-
fluorobenzothiazole, focusing on its synthesis, chemical reactivity, and applications, with a
particular emphasis on its role in the development of anticancer agents and functional organic
materials. All quantitative data is summarized in structured tables for comparative analysis, and
key experimental protocols are detailed to facilitate reproducibility.

Physicochemical Properties

2-Bromo-6-fluorobenzothiazole is a solid at room temperature with a molecular formula of
CsHs3BrENS and a molecular weight of 232.07 g/mol .[1] While comprehensive physical
property data is not extensively reported in the literature, its boiling point is noted as 298.3°C.

[1]
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Property Value Reference
CAS Number 152937-04-7 [1]
Molecular Formula C7HsBrENS [1]
Molecular Weight 232.07 g/mol [1]
Boiling Point 298.3°C [1]

Synthesis of 2-Bromo-6-fluorobenzothiazole

The synthesis of 2-Bromo-6-fluorobenzothiazole is a multi-step process that typically begins
with the formation of the 2-aminobenzothiazole core, followed by the introduction of the
bromine atom at the 2-position.

Synthesis of 2-Amino-6-fluorobenzothiazole

A common method for the synthesis of the precursor, 2-amino-6-fluorobenzothiazole, involves
the reaction of p-fluoroaniline with potassium thiocyanate in the presence of bromine.[2]

Experimental Protocol: To a solution of p-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid, a
solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid is added. The mixture
is then cooled to 0°C. A solution of bromine (7.5 mL) in acetic acid (30 mL) is added dropwise
with stirring, while maintaining the temperature between 0 and 10°C. The reaction mixture is
stirred for an additional 2 hours at a temperature below room temperature, followed by 10
hours at room temperature. The resulting precipitate is collected by filtration, washed, and can
be further purified by recrystallization.[3]

Caption: Synthesis of the 2-amino-6-fluorobenzothiazole precursor.

Conversion of 2-Amino-6-fluorobenzothiazole to 2-
Bromo-6-fluorobenzothiazole

The conversion of the 2-amino group to a bromo group is typically achieved through a
Sandmeyer reaction.[3][4][5] This reaction involves the diazotization of the amino group with a
nitrite source in an acidic medium, followed by the introduction of bromine using a copper(l)
bromide catalyst.[3][4]
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Experimental Protocol (General Sandmeyer Reaction): The 2-amino-6-fluorobenzothiazole is
dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5°C. An aqueous solution of
sodium nitrite is added dropwise to form the diazonium salt. This diazonium salt solution is then
added to a solution of copper(l) bromide. The reaction mixture is typically warmed to room
temperature or heated to facilitate the substitution. The product is then extracted with an
organic solvent, and the solvent is removed to yield the crude 2-Bromo-6-
fluorobenzothiazole, which can be purified by chromatography or recrystallization.

NaNO3, HBr, 0-5°C

=Wm“m/ L 2-Bromo-6-fluorobenzothiazole

2-Amino-6-fluorobenzothiazole
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Caption: The Sandmeyer reaction for the synthesis of 2-Bromo-6-fluorobenzothiazole.

Chemical Reactivity and Applications

The bromine atom at the 2-position of 2-Bromo-6-fluorobenzothiazole is a versatile handle
for introducing a wide range of substituents through cross-coupling reactions, most notably the
Suzuki-Miyaura coupling. This reactivity has been extensively utilized to synthesize libraries of
2-aryl-6-fluorobenzothiazole derivatives for various applications.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling reaction enables the formation of a carbon-
carbon bond between 2-Bromo-6-fluorobenzothiazole and various aryl or heteroaryl boronic
acids or esters.[6][7] This reaction is a cornerstone for creating diverse chemical libraries for
drug discovery and materials science.

Experimental Protocol (General Suzuki Coupling): To a reaction vessel containing 2-Bromo-6-
fluorobenzothiazole (1 equivalent) and an arylboronic acid (1.1-1.5 equivalents) is added a
palladium catalyst (e.g., Pd(PPhs)a or PdClz(dppf), 2-5 mol%), a base (e.g., K2COs, Na=COs, or
Cs2CO0s3, 2-3 equivalents), and a suitable solvent (e.g., toluene, dioxane, or DMF/water
mixtures). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or
argon) at a temperature ranging from 80 to 120°C until the reaction is complete (monitored by
TLC or LC-MS). After cooling, the reaction mixture is worked up by partitioning between water
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and an organic solvent. The organic layer is dried and concentrated, and the crude product is
purified by column chromatography.

Reactants
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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

Derivatives of 2-Bromo-6-fluorobenzothiazole have shown significant promise as therapeutic
agents, particularly in the field of oncology. The 6-fluoro substituent can enhance metabolic
stability and binding affinity of the molecule to its biological target.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 2-aryl-6-fluorobenzothiazole
derivatives against a variety of cancer cell lines.[8][9] The mechanism of action often involves
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the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10][11]

Derivative Class Cancer Cell Line ICs0 (M) Reference
Hydrazine-based
derivative of 2-amino- HeLa (Cervical) 241 [8]
6-fluorobenzothiazole
Hydrazine-based
derivative of 2-amino-  COS-7 (Kidney) 4.31 [8]
6-fluorobenzothiazole
2-Arylbenzothiazole

o A549 (Lung) 6.032 - 9.533 [12]
derivatives
2-Arylbenzothiazole )

HepG2 (Liver) 5.244 - 9.629 [12]

derivatives

Kinase Inhibition

The benzothiazole scaffold is recognized as a "privileged structure™ in medicinal chemistry, and

its derivatives are known to inhibit various protein kinases.[10][11] While specific kinase

inhibition data for direct derivatives of 2-Bromo-6-fluorobenzothiazole are not abundant in the

public domain, the broader class of 2-arylbenzothiazoles has been shown to target kinases

involved in critical signaling pathways. For instance, some benzothiazole derivatives have been
shown to inhibit kinases in the PIBK/AKT/mTOR and JAK/STAT signaling pathways, which are

often dysregulated in cancer.
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Caption: Inhibition of the PISBK/AKT/mTOR signaling pathway by 2-aryl-6-fluorobenzothiazole
derivatives.

Applications in Materials Science

The electronic properties of the benzothiazole core, which can be tuned by the introduction of
bromo and fluoro substituents, make 2-Bromo-6-fluorobenzothiazole an attractive building
block for the synthesis of organic semiconductors and fluorescent dyes.[1] The potential for
creating extended 1t-conjugated systems through cross-coupling reactions opens up
possibilities for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics
(OPVs).

Conclusion
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2-Bromo-6-fluorobenzothiazole is a highly valuable and versatile intermediate in organic
synthesis. Its straightforward preparation from readily available starting materials and its
amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-
coupling reactions, have established it as a key component in the development of novel
compounds with significant biological and material properties. The demonstrated anticancer
activity of its derivatives highlights its importance in drug discovery, while its potential in the
field of organic electronics continues to be an active area of research. This technical guide
provides a solid foundation for researchers and scientists looking to explore the full potential of
this remarkable heterocyclic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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